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Compound of Interest

Compound Name:
4-Chloro-5-hydroxy-2-

methylpyridine

CAS No.: 1261811-68-0

Cat. No.: B11811294

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, experimentally verified spectroscopic data (NMR, IR, MS) for 4-Chloro-5-
hydroxy-2-methylpyridine is not readily available in public scientific literature. This guide

provides a predictive analysis based on established principles of spectroscopy and data from

structurally analogous compounds. The information herein is intended for theoretical and

research guidance and should be supplemented with empirical data upon synthesis and

analysis of the compound.

Introduction
4-Chloro-5-hydroxy-2-methylpyridine is a substituted pyridine derivative of interest in

medicinal chemistry and drug development due to its structural motifs, which are present in

various bioactive molecules. A thorough understanding of its spectroscopic characteristics is

paramount for its identification, characterization, and quality control in research and

development settings. This technical guide outlines the expected Nuclear Magnetic Resonance
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(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with

generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Chloro-5-hydroxy-2-
methylpyridine. These predictions are derived from the analysis of substituent effects on the

pyridine ring and data from similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~7.8 - 8.2 Singlet 1H H6

The proton at

position 6 is

expected to be a

singlet due to the

absence of

adjacent protons.

Its chemical shift

will be downfield

due to the

deshielding

effect of the

electronegative

nitrogen atom.

~7.0 - 7.4 Singlet 1H H3

The proton at

position 3 is also

expected to be a

singlet. Its

chemical shift will

be influenced by

the adjacent

methyl and

chloro

substituents.

~5.0 - 6.0 Broad Singlet 1H OH

The hydroxyl

proton is

expected to be a

broad singlet,

and its chemical

shift can vary

significantly with

solvent,

concentration,

and temperature.
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~2.3 - 2.6 Singlet 3H CH₃

The methyl

protons at

position 2 will

appear as a

singlet.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment Notes

~155 - 160 C5

The carbon bearing the

hydroxyl group is expected to

be significantly downfield.

~145 - 150 C2

The carbon with the methyl

substituent will also be

downfield.

~140 - 145 C6

The carbon adjacent to the

nitrogen is expected to have a

downfield chemical shift.

~125 - 130 C4

The carbon atom bonded to

the chlorine atom will be

deshielded.

~120 - 125 C3

The chemical shift of this

carbon is influenced by the

adjacent substituents.

~18 - 22 CH₃

The methyl carbon will have a

characteristic upfield chemical

shift.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11811294?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Broad O-H stretch

3000 - 3100 Medium Aromatic C-H stretch

2850 - 3000 Medium Aliphatic C-H stretch (CH₃)

1550 - 1620 Strong C=C and C=N ring stretching

1400 - 1500 Medium C-H bending (CH₃)

1200 - 1300 Strong C-O stretch (phenol)

1000 - 1100 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Assignment

143/145 High
[M]⁺ (Molecular ion peak with

isotopic pattern for Chlorine)

128/130 Medium [M - CH₃]⁺

115 Medium [M - CO]⁺

108 Medium [M - Cl]⁺

79 Medium
[C₅H₄N]⁺ (Pyridine ring

fragment)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters

may need to be optimized based on the instrument and sample.

NMR Spectroscopy
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A sample of 4-Chloro-5-hydroxy-2-methylpyridine would be dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

Dissolve Sample in
Deuterated Solvent Place in NMR Tube

Acquire 1H Spectrum

Acquire 13C Spectrum

Process and Analyze Data

Prepare Sample
(KBr Pellet or Thin Film) Place in FTIR Spectrometer Acquire IR Spectrum Process and Analyze Data

Introduce Sample into
Ion Source (EI) Ionization and Fragmentation Mass Analysis Detection Data Processing and

Spectrum Generation

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-5-hydroxy-2-
methylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11811294/docs#spectroscopic-profile-of-4-chloro-5-
hydroxy-2-methylpyridine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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